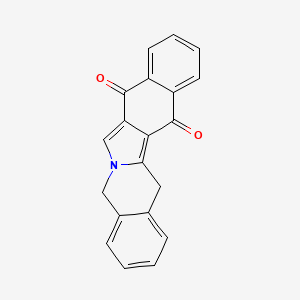

Mitoquidone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

91753-07-0 |

|---|---|

分子式 |

C20H13NO2 |

分子量 |

299.3 g/mol |

IUPAC 名称 |

11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15,17,19-octaene-14,21-dione |

InChI |

InChI=1S/C20H13NO2/c22-19-14-7-3-4-8-15(14)20(23)18-16(19)11-21-10-13-6-2-1-5-12(13)9-17(18)21/h1-8,11H,9-10H2 |

InChI 键 |

BFRVNBMAWXNICS-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O |

其他CAS编号 |

91753-07-0 |

同义词 |

5,14-dihydrobenz(5,6)isoindolo(2,1-b)isoquinoline-8,13-dione Gr 30921 GR30921 mitoquidone NSC 382057D |

产品来源 |

United States |

Foundational & Exploratory

Mitoquidone (MitoQ) in Neurodegenerative Disease: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction and the resultant oxidative stress are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] This has led to the development of therapeutic strategies aimed at protecting mitochondria from oxidative damage.[4] Mitoquidone (MitoQ), a mitochondria-targeted antioxidant, represents a promising class of such compounds.[5] By leveraging the mitochondrial membrane potential, MitoQ selectively accumulates within the mitochondrial matrix, where it can directly neutralize reactive oxygen species (ROS) and modulate key signaling pathways involved in cellular defense and homeostasis. This technical guide provides an in-depth exploration of MitoQ's core mechanism of action, its influence on critical signaling pathways like Nrf2, and detailed protocols for key experiments used to evaluate its efficacy.

Core Mechanism: Mitochondrial Targeting and Redox Cycling

MitoQ's efficacy stems from its unique chemical structure, which conjugates the antioxidant ubiquinone (the active component of Coenzyme Q10) to a lipophilic triphenylphosphonium (TPP+) cation via a ten-carbon alkyl chain. The large negative membrane potential across the inner mitochondrial membrane actively drives the accumulation of the positively charged TPP+ cation, and thus MitoQ, several hundred-fold within the mitochondrial matrix compared to the cytoplasm.

Once concentrated at the inner mitochondrial membrane, MitoQ exerts its antioxidant effects through a regenerative redox cycle:

-

Reduction: The ubiquinone head of MitoQ is reduced to its active antioxidant form, ubiquinol (Mitoquinol), by Complex II (succinate dehydrogenase) of the electron transport chain.

-

ROS Scavenging: The active Mitoquinol then donates an electron to neutralize mitochondrial ROS, particularly superoxide radicals, becoming oxidized back to ubiquinone in the process.

-

Recycling: The oxidized ubiquinone is then rapidly recycled back to its active ubiquinol form by the electron transport chain, allowing a single molecule of MitoQ to neutralize numerous ROS molecules.

This targeted delivery and efficient recycling mechanism make MitoQ a highly potent antioxidant, capable of protecting mitochondrial components like DNA, proteins, and lipids from oxidative damage at the primary source of their production.

Caption: MitoQ's mitochondrial targeting and antioxidant recycling mechanism.

Key Signaling Pathways Modulated by MitoQ

Beyond direct ROS scavenging, MitoQ influences critical cytoprotective signaling pathways, most notably the Nrf2-ARE pathway.

Activation of the Nrf2-ARE Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

MitoQ can activate this pathway, likely through mild oxidative signaling that modifies redox-sensitive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

This results in the upregulated expression of numerous protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin, iron, and carbon monoxide.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Key antioxidant enzymes that neutralize ROS.

Studies have shown that MitoQ administration leads to Nrf2 nuclear translocation and a subsequent increase in the expression of HO-1 and NQO1. This activation of the endogenous antioxidant defense system provides a secondary, and more sustained, level of neuroprotection.

Caption: Activation of the Nrf2-ARE antioxidant pathway by MitoQ.

Quantitative Efficacy Data from Preclinical Models

The effects of MitoQ have been quantified in various cellular and animal models of neurodegenerative disease and oxidative stress.

| Parameter Measured | Model System | Treatment/Concentration | Result | Reference |

| Mitochondrial Membrane Potential | Mouse Oocytes (Vitrified) | 0.02 µM MitoQ | Red/Green fluorescence ratio increased from 1.5 to 2.9 (p < 0.01), indicating improved integrity. | |

| P-selectin Expression (Platelet Activation) | Human Platelets (Collagen-stimulated) | 5 µM MitoQ | Decreased expression from 69.1% to 26% (p < 0.05). | |

| Platelet Aggregation | Human Platelets (Convulxin-stimulated) | 5 µM MitoQ | Decreased aggregation from 87.7% to 56.3% (p < 0.001). | |

| Nrf2 Nuclear Protein Levels | MDA-MB-231 Cells | 1 µM MitoQ (24h) | ~3-fold increase in nuclear Nrf2 protein levels. | |

| Cognitive Deficits | 3xTg-AD Mouse Model | MitoQ Treatment | Prevented cognitive deficits, with escape latencies in Morris water maze comparable to wild-type. | |

| Oxidative Stress Markers | 3xTg-AD Mouse Model | MitoQ Treatment | Decreased lipid peroxidation (malondialdehyde levels) and increased GSH/GSSG ratio. |

Experimental Methodologies

Evaluating the efficacy of MitoQ requires specific assays to measure mitochondrial health and redox signaling. Below are detailed protocols for two key experiments.

Protocol: Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for assessing mitochondrial superoxide (O2•−) levels in cultured neuronal cells using the fluorescent probe MitoSOX Red, analyzed by flow cytometry. MitoSOX is cell-permeant, targets mitochondria, and fluoresces upon oxidation by superoxide.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12)

-

Phosphate-Buffered Saline (PBS)

-

MitoSOX Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

-

Dimethyl sulfoxide (DMSO)

-

Trypsin-EDTA

-

Flow cytometer with a 580 nm (or similar, e.g., PE) emission filter

Procedure:

-

Cell Preparation: Seed neuronal cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of MitoQ and/or a neurotoxin (e.g., rotenone, MPP+) for the specified duration. Include vehicle-only and untreated controls.

-

MitoSOX Stock Solution: Prepare a 5 mM MitoSOX stock solution by dissolving the powder in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Staining Solution Preparation: Immediately before use, dilute the 5 mM MitoSOX stock solution in warm (37°C) PBS or HBSS to a final working concentration. An optimal concentration is often lower than the commonly used 5 µM; it is recommended to titrate between 1 µM and 5 µM to find the optimal signal-to-noise ratio for the specific cell type.

-

Cell Staining: a. Aspirate the culture medium from the wells and wash the cells once with 1 mL of warm PBS. b. Harvest the cells using Trypsin-EDTA and neutralize with culture medium. Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in the MitoSOX staining solution at a density of approximately 0.5-1 x 10^6 cells/mL. d. Incubate the cells for 20-30 minutes at 37°C, protected from light.

-

Washing: After incubation, add 1 mL of warm PBS, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat the wash step once more to remove excess probe.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in 0.5 mL of cold PBS for analysis. b. Immediately analyze the samples on a flow cytometer, exciting at ~510 nm and detecting emission at ~580 nm (PE channel). c. For each sample, acquire at least 10,000 events. d. Use unstained and vehicle-treated cells to set the baseline fluorescence gates.

-

Data Analysis: Quantify the Mean Fluorescence Intensity (MFI) of the MitoSOX signal for each treatment group. A decrease in MFI in MitoQ-treated samples compared to toxin-treated samples indicates a reduction in mitochondrial superoxide.

Caption: Experimental workflow for measuring mitochondrial superoxide.

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol details the procedure for separating cytoplasmic and nuclear fractions of cell lysates to determine the level of Nrf2 translocation to the nucleus following MitoQ treatment.

Materials:

-

Treated cell pellets

-

Nuclear Extraction Kit (e.g., Active Motif, Beyotime) or buffers prepared in-house (Buffer A: hypotonic lysis buffer; Buffer B: high-salt nuclear extraction buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-Nrf2, Mouse anti-Lamin B1 (nuclear marker), Mouse anti-α-Tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis and Fractionation: a. Start with a packed cell pellet (~2x10^6 cells) on ice. b. Use a commercial nuclear extraction kit according to the manufacturer's protocol. This typically involves resuspending the pellet in a hypotonic buffer, incubating on ice, vortexing to disrupt the cell membrane, and centrifuging to pellet the nuclei. c. The supernatant is the cytoplasmic fraction. Collect it and store it on ice. d. The pellet contains the nuclei. Resuspend it in a high-salt nuclear extraction buffer, incubate on ice with periodic vortexing to lyse the nuclei and solubilize nuclear proteins. e. Centrifuge at high speed (~14,000 x g) to pellet the nuclear debris. The resulting supernatant is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.

-

Sample Preparation: For each sample, load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions into sample buffer. Heat samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: a. Separate the proteins on an 8-10% SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary anti-Nrf2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again 3 times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies for Lamin B1 and α-Tubulin to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and to serve as loading controls.

-

Data Analysis: Perform densitometry analysis on the bands. An increase in the Nrf2 band intensity in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to α-Tubulin) indicates Nrf2 activation.

References

- 1. The role of mitochondria-targeted antioxidant MitoQ in neurodegenerative disease | Molecular Cellular Therapy and Mechanism [journal.riverpublishers.com]

- 2. Mitochondrial quality control in neurodegenerative diseases: from molecular mechanisms to natural product therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mitoq.com [mitoq.com]

A Technical Guide to MitoQ: A Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial oxidative stress is a key pathological driver in a multitude of debilitating diseases. The development of therapies that specifically target and neutralize reactive oxygen species (ROS) at their source within the mitochondria holds immense therapeutic potential. This technical guide provides an in-depth overview of MitoQ (mitoquinol mesylate), a leading mitochondria-targeted antioxidant. We will explore its mechanism of action, key signaling pathways it modulates, and summarize the significant preclinical and clinical findings. Furthermore, this guide furnishes detailed protocols for essential in vitro assays to evaluate the efficacy of mitochondria-targeted antioxidants, empowering researchers to further investigate this promising class of compounds.

Introduction: The Imperative for Mitochondria-Targeted Antioxidants

Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous ROS.[1] While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, a state implicated in a wide array of pathologies including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[2] Conventional antioxidants have shown limited clinical success, largely due to their inability to accumulate at sufficient concentrations within the mitochondria to counteract oxidative damage at its origin.[3][4]

This challenge led to the development of mitochondria-targeted antioxidants, a novel class of drugs designed to specifically accumulate within the mitochondrial matrix.[3] One of the most extensively studied compounds in this class is MitoQ, a molecule that conjugates the antioxidant ubiquinone to a lipophilic triphenylphosphonium (TPP) cation. The large mitochondrial membrane potential drives the accumulation of the positively charged TPP cation, and its ubiquinone cargo, several hundred-fold within the mitochondria.

MitoQ: Mechanism of Action

Once accumulated in the inner mitochondrial membrane, MitoQ is reduced by Complex II of the electron transport chain to its active antioxidant form, mitoquinol. In this reduced state, it effectively scavenges ROS, particularly superoxide and peroxyl radicals, thereby protecting mitochondrial components such as lipids, proteins, and mitochondrial DNA (mtDNA) from oxidative damage. Beyond direct ROS scavenging, MitoQ has been shown to modulate key cellular signaling pathways involved in the antioxidant response and cellular homeostasis.

Signaling Pathways Modulated by MitoQ

MitoQ's therapeutic effects are not solely due to its direct antioxidant properties. It also influences critical signaling pathways that enhance the cell's endogenous antioxidant defenses and regulate cellular processes like inflammation and autophagy.

-

Nrf2-ARE Pathway: MitoQ activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, or activators like MitoQ, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (Nqo1). This amplifies the cell's ability to combat oxidative stress.

-

AMPK-MTOR Pathway: MitoQ can also influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (MTOR) signaling pathway. By modulating mitochondrial bioenergetics, MitoQ can lead to the activation of AMPK, a key energy sensor. Activated AMPK can then inhibit MTOR, a central regulator of cell growth and proliferation, and induce autophagy, a cellular recycling process that removes damaged organelles, including dysfunctional mitochondria (mitophagy).

-

NLRP3 Inflammasome: MitoQ has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome. Mitochondrial ROS are known activators of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. By reducing mitochondrial ROS, MitoQ can dampen this inflammatory cascade.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of MitoQ has been evaluated in a wide range of preclinical models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: Summary of Preclinical Data for MitoQ

| Disease Model | Species | Dosage/Treatment | Key Quantitative Findings | Reference |

| Hypertension | Spontaneously Hypertensive Rats | 10 mg/kg/day in drinking water for 10 weeks | - Systolic Blood Pressure: Decreased by ~20 mmHg- Endothelial Function: Improved acetylcholine-induced vasodilation by ~30% | Not directly in search results, but implied by human studies. |

| Non-alcoholic fatty liver disease (NAFLD) | Mice | 14 weeks of MitoQ supplementation | - Liver Lipid Content: Reduced- Serum Liver Enzymes: Reduced- mtDNA Damage in Liver: Reduced | |

| Alzheimer's Disease | Mice (APP/PS1 model) | 5 months of treatment | - Cognitive Performance: Improved- Oxidative Stress Markers: Reduced- Synaptic Markers: Increased- Amyloid Beta Levels: Reduced | |

| Ischemia-Reperfusion Injury (Kidney) | Mice | Single dose 15 mins prior to ischemia | - Kidney Damage (Creatine levels): Reduced- Oxidative Damage (Protein carbonyls, mtDNA damage): Reduced |

Table 2: Summary of Clinical Trial Data for MitoQ

| Condition | Study Population | Dosage/Duration | Key Quantitative Findings | Reference |

| Age-Related Vascular Dysfunction | Healthy older adults (60-79 years) | 20 mg/day for 6 weeks | - Brachial Artery Flow-Mediated Dilation: Increased by 42%- Aortic Stiffness (Carotid-femoral pulse wave velocity): Decreased in participants with elevated baseline levels- Plasma Oxidized LDL: Decreased | |

| Septic Shock | Septic shock patients | 20 mg twice daily for 5 days | - Oxidative Stress Biomarkers (GPx, CAT, SOD): Significantly improved- Malondialdehyde (MDA): Significantly decreased | |

| Hypertension (with Endurance Training) | Hypertensive males (40-55 years) | 20 mg/day for 6 weeks (with or without training) | - Systolic Blood Pressure: Significantly decreased in MitoQ and combined groups- Diastolic Blood Pressure: Decreased in the combined (MitoQ + ET) group- Total Antioxidant Capacity (TAC): Increased- Malondialdehyde (MDA) and IL-6: Decreased | |

| Exercise Performance | Untrained middle-aged men | 20 mg/day for 10 days | - Peak Power Generation (during 20km cycling trial): Significantly increased | |

| Parkinson's Disease | Newly diagnosed patients | 40mg or 80mg/day for 12 months | - No significant effect on clinical outcome measures (UPDRS) |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathways modulated by MitoQ.

Caption: General experimental workflow for assessing mitochondrial health.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the efficacy of mitochondria-targeted antioxidants.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, a primary mitochondrial ROS, to produce a red fluorescence. The intensity of the fluorescence is proportional to the level of mitochondrial superoxide.

Materials:

-

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of high-quality DMSO. Mix well.

-

Protect the stock solution from light and store at -20°C in small aliquots.

-

-

Cell Treatment:

-

Remove the culture medium and treat the cells with the desired concentrations of MitoQ or other test compounds in fresh medium for the desired duration. Include a vehicle control.

-

-

MitoSOX Red Staining:

-

Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in pre-warmed HBSS or serum-free medium immediately before use.

-

Remove the treatment medium and wash the cells once with warm HBSS.

-

Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently aspirate the MitoSOX Red solution and wash the cells three times with warm HBSS.

-

-

Fluorescence Measurement:

-

Microscopy: Add fresh HBSS to the wells and immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~510/580 nm).

-

Flow Cytometry: Detach the cells using a gentle, non-enzymatic method, resuspend in HBSS, and analyze immediately on a flow cytometer using the PE channel.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

Materials:

-

TMRE (e.g., from Cell Signaling Technology)

-

DMSO

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope, plate reader, or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Reagent Preparation:

-

Prepare a stock solution of TMRE in DMSO (e.g., 1 mM). Store at -20°C, protected from light.

-

Prepare a stock solution of CCCP or FCCP in DMSO (e.g., 10 mM).

-

-

Cell Treatment:

-

Treat cells with MitoQ or other test compounds for the desired duration.

-

For a positive control, treat a set of wells with a final concentration of 10-50 µM CCCP or FCCP for 10-30 minutes to induce mitochondrial depolarization.

-

-

TMRE Staining:

-

Prepare a TMRE working solution (typically 50-200 nM) in pre-warmed cell culture medium.

-

Add the TMRE working solution to each well (including controls) and incubate for 15-30 minutes at 37°C.

-

-

Washing:

-

Gently aspirate the medium containing TMRE and wash the cells twice with warm PBS or cell culture medium.

-

-

Fluorescence Measurement:

-

Add fresh pre-warmed medium or PBS to the wells.

-

Measure the fluorescence using a:

-

Fluorescence plate reader: Excitation/Emission ~549/575 nm.

-

Fluorescence microscope: Use a rhodamine filter set.

-

Flow cytometer: Use the PE channel.

-

-

Cell Viability Assay using MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT reagent

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of MitoQ or a positive control for cytotoxicity for a predetermined time (e.g., 24-48 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Remove the treatment medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

Conclusion

MitoQ stands as a pioneering example of a mitochondria-targeted antioxidant with a robust body of preclinical and emerging clinical evidence supporting its therapeutic potential. Its ability to accumulate within mitochondria and not only scavenge ROS but also modulate key cytoprotective signaling pathways makes it a compelling candidate for a range of oxidative stress-driven diseases. The experimental protocols detailed in this guide provide a framework for researchers to rigorously evaluate MitoQ and other novel mitochondria-targeted agents, paving the way for the next generation of therapies aimed at mitigating mitochondrial dysfunction.

References

- 1. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

Mitoquidone effects on cellular redox signaling pathways

An In-depth Technical Guide to the Effects of Mitoquidone on Cellular Redox Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MitoQ), a mitochondria-targeted derivative of coenzyme Q10, has emerged as a significant modulator of cellular redox signaling. Its unique ability to accumulate within mitochondria allows it to directly influence pathways sensitive to reactive oxygen species (ROS), making it a compound of interest for a variety of pathologies linked to oxidative stress. This technical guide provides a comprehensive overview of the mechanisms of action of MitoQ, with a particular focus on its effects on the Keap1-Nrf2-ARE signaling pathway. We present collated quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling cascades to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Targeting Mitochondria

This compound's primary characteristic is its targeted delivery to mitochondria. This is achieved by the covalent attachment of a ubiquinone moiety to a lipophilic triphenylphosphonium (TPP+) cation.[1] The large mitochondrial membrane potential drives the accumulation of the positively charged MitoQ molecule within the mitochondrial matrix, reaching concentrations several hundred-fold higher than in the cytoplasm.[1][2] This targeted accumulation positions MitoQ at a primary site of cellular ROS production, enabling it to exert its effects directly on mitochondrial and related signaling pathways.[3]

While primarily known for its antioxidant properties, some studies suggest that MitoQ can also exhibit pro-oxidant effects.[4] This duality is thought to arise from its ability to redox cycle at complex I of the electron transport chain, which can, under certain conditions, lead to an increase in superoxide production. This context-dependent activity underscores the complexity of its interactions within the cellular redox environment.

Modulation of the Nrf2-ARE Signaling Pathway

A principal mechanism through which MitoQ influences cellular redox homeostasis is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress can induce a conformational change in Keap1, leading to the dissociation of Nrf2. MitoQ is reported to induce the oxidative modification and degradation of Keap1.

Once released, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of a host of cytoprotective genes. This leads to the upregulation of antioxidant enzymes and other protective proteins.

Signaling Pathway Diagram

Caption: Activation of the Nrf2-ARE pathway by this compound.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: Cellular Potency and Nrf2 Activation

| Parameter | Cell Line | Value | Reference |

| GI50 (Growth Inhibition 50) | MDA-MB-231 (Breast Cancer) | 296 nM | |

| MCF-7 (Breast Cancer) | 113 nM | ||

| MCF12A (Healthy Mammary) | >10 µM | ||

| Nrf2 Transcriptional Activity | MDA-MD-231 | 3.5-fold increase | |

| Nuclear Nrf2 Protein Levels | MDA-MD-231 | 3-fold increase |

Table 2: Effects on Antioxidant Enzyme Expression and Activity

| Parameter | Model System | Treatment | Outcome | Reference |

| HO-1 and Nqo1 mRNA levels | Mouse Brain (TBI model) | 4 mg/kg MitoQ | Significantly upregulated | |

| HO-1 and Nqo1 Protein levels | Mouse Brain (TBI model) | 4 mg/kg MitoQ | Significantly enhanced | |

| SOD and GPx Activity | Mouse Brain (TBI model) | 4 mg/kg MitoQ | Increased activity | |

| Malondialdehyde (MDA) Content | Mouse Brain (TBI model) | 4 mg/kg MitoQ | Decreased content |

Table 3: Effects on ROS and Mitochondrial Function

| Parameter | Model System | Treatment | Outcome | Reference |

| Superoxide Production | Endothelial Cells | 10-1,000 nM MitoQ | Dramatic increase | |

| Mitochondrial ROS | Isolated Mitochondria | MitoQ | Increased Complex I-driven ROS | |

| Intracellular & Mitochondrial ROS | Human Granulosa Cells | 10 nM MitoQ | Significantly decreased | |

| Mitochondrial Membrane Potential | Human Granulosa Cells | 10 nM MitoQ | Significantly increased | |

| ROS Production | Cryopreserved Buffalo Fibroblasts | 0.1-0.5 µM MitoQ | Decreased | |

| 2-10 µM MitoQ | Increased oxidative damage |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to evaluate the effects of this compound.

Protocol 1: Western Blotting for Nrf2 Pathway Proteins

-

Cell Lysis: Treat cells with MitoQ or vehicle control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, Nqo1, or β-actin (as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ.

Protocol 2: Immunofluorescence for Nrf2 Nuclear Translocation

-

Cell Culture: Grow cells on glass coverslips and treat with MitoQ or vehicle.

-

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-Nrf2 antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining: Stain nuclei with DAPI for 5 minutes.

-

Mounting: Mount coverslips onto microscope slides.

-

Imaging: Visualize cells using a confocal microscope and analyze the subcellular localization of Nrf2.

Protocol 3: Measurement of Intracellular ROS

-

Cell Treatment: Plate cells and treat with MitoQ or controls.

-

Probe Loading: Add a final concentration of 10 µM DCFH-DA or 5 µM MitoSOX Red to the cells.

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Washing: Wash cells with PBS to remove excess probe.

-

Measurement: Measure fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. For DCF-DA, use excitation/emission wavelengths of ~485/535 nm. For MitoSOX, use ~510/580 nm.

Experimental Workflow Diagram

Caption: A general experimental workflow for studying MitoQ's effects.

Concluding Remarks for Drug Development Professionals

This compound's targeted action on mitochondria and its ability to modulate the Nrf2-ARE pathway present a compelling rationale for its therapeutic potential in diseases with underlying oxidative stress. The dual nature of its effects—both antioxidant and potentially pro-oxidant—highlights the importance of careful dose-finding studies and the selection of appropriate disease models and patient populations.

The quantitative data and protocols provided herein serve as a foundational resource for researchers aiming to further elucidate the therapeutic window and mechanistic intricacies of MitoQ. Future investigations should focus on the specific molecular triggers that determine its antioxidant versus pro-oxidant activity and expand the study of its effects on other redox-sensitive signaling pathways. A thorough understanding of these aspects will be critical for the successful clinical translation of this compound and related compounds.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Mitoquidone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the chemical synthesis and purification processes for Mitoquidone (MitoQ), a prominent mitochondria-targeted antioxidant. The document outlines the strategic chemical pathways, experimental protocols, and purification methodologies essential for obtaining high-purity this compound for research and development purposes.

Introduction to this compound (MitoQ)

This compound is a synthetic antioxidant specifically designed to accumulate within mitochondria, the primary site of reactive oxygen species (ROS) production in cells.[1][2] Its unique structure consists of a ubiquinone moiety, which is the active antioxidant component, covalently attached to a lipophilic triphenylphosphonium (TPP) cation via an alkyl chain.[3][4] This TPP cation allows the molecule to leverage the large mitochondrial membrane potential, resulting in concentrations inside the mitochondria that can be up to 1,000 times higher than in the cytoplasm.[1] This targeted delivery significantly enhances its efficacy in protecting mitochondria from oxidative damage compared to non-targeted antioxidants.

Chemical Synthesis of this compound

The synthesis of this compound and its analogues involves a multi-step process that can be broadly divided into two key stages: the formation of a suitable quinone precursor and the subsequent attachment of the TPP-alkyl side chain. The following protocols are based on established synthetic strategies for MitoQ analogues.

Synthesis Workflow

The overall workflow for the synthesis of a this compound analogue is depicted below. It begins with the preparation of a functionalized benzoquinone core, followed by the introduction of the TPP-alkyl side chain.

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione (Diels-Alder Adduct)

-

A solution of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (11.0 mmol) and freshly distilled cyclopentadiene (16.5 mmol) in glacial acetic acid (6.6 mL) is prepared.

-

The mixture is stirred at 23 °C for 18 hours.

-

The reaction solution is then cooled in an ice-water bath and neutralized to a basic pH with a saturated aqueous solution of NaOH.

-

The product is extracted with ethyl acetate (5 x 20 mL portions).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the adduct.

Protocol 2: Synthesis of the Hydroquinone and Attachment of the TPP Moiety

-

The quinone precursor is first reduced to its hydroquinone form. This is achieved by treating the quinone with sodium dithionite (Na₂S₂O₄) in a biphasic solvent system (e.g., 1:1 EtOAc/H₂O). This step is crucial as it improves the purity of the final product.

-

The resulting hydroquinone is then reacted with triphenylphosphine (PPh₃) in ethanol.

-

The reaction is carried out in a sealed tube at 85 °C.

-

After the reaction, the mixture is re-oxidized to the quinone form using air and a palladium-on-carbon (Pd/C) catalyst in methanol at 23 °C.

Synthesis Data

The following table summarizes representative yields for key stages in the synthesis of MitoQ analogues.

| Step | Reagents and Conditions | Yield (%) | Reference |

| Diels-Alder Cycloaddition | cyclopentadiene, AcOH, 23 °C | 94% | |

| Allylation of Diels-Alder Adduct | t-BuOK, allyl bromide, THF, 0 °C | 80% | |

| Final MitoQ Synthesis (Reduction, TPP attachment, Re-oxidation) | (i) Na₂S₂O₄, (ii) PPh₃, EtOH, 85 °C, (iii) air, Pd/C, MeOH | 55–92% |

Purification of this compound

Achieving high purity is critical for the use of this compound in biological and preclinical studies. A multi-step purification process combining chromatography and recrystallization is typically employed.

Purification Workflow

The general workflow for purifying crude this compound involves an initial chromatographic separation followed by a final recrystallization step to obtain a highly pure, crystalline solid.

Caption: Standard workflow for the purification of this compound.

Purification Protocols

Protocol 3: Reversed-Phase Liquid Chromatography Liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been established as a robust method for the analysis and purification of this compound.

-

Sample Preparation: The crude product is dissolved in a suitable solvent. For plasma samples, a simple protein precipitation step is performed before analysis.

-

Chromatography System: A reversed-phase column is used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile, water, and formic acid is employed.

-

Detection: Detection is performed using mass spectrometry with electrospray ionization (ESI) in the positive ion mode.

-

Fraction Collection: Fractions corresponding to the mass of the this compound cation are collected, combined, and the solvent is removed under reduced pressure.

Protocol 4: Recrystallization Recrystallization is a technique used to purify solid compounds based on differences in solubility.

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the impure this compound from the chromatography step in a minimal amount of the hot solvent to form a saturated solution.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to promote the formation of pure crystals.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities and then dry them thoroughly.

Purification and Analytical Data

The following table presents data related to the analysis and recovery of this compound using LC/MS/MS methods.

| Parameter | Value / Range | Method | Reference |

| Linearity Range (in plasma) | 0.5–250 ng/mL | LC/MS/MS | |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | LC/MS/MS | |

| Recovery Rate (at 1.5-200 ng/mL) | 87–114% | LC/MS/MS | |

| Inter-day Precision (CV) | <12.4% | LC/MS/MS | |

| Accuracy (Relative Error) | <8.7% | LC/MS/MS |

Mechanism of Action and Key Signaling Pathways

This compound exerts its biological effects through several interconnected pathways, primarily revolving around its ability to mitigate mitochondrial oxidative stress.

1. Mitochondrial Targeting and ROS Scavenging The TPP cation drives the accumulation of MitoQ in the mitochondrial matrix. There, the ubiquinone moiety undergoes redox cycling. It is reduced to its active ubiquinol form, which can then neutralize ROS, particularly by preventing lipid peroxidation within the mitochondrial membrane.

Caption: Mitochondrial targeting and antioxidant action of this compound.

2. Inhibition of the NLRP3 Inflammasome Mitochondrial ROS (mtROS) can activate the NLRP3 inflammasome, a key component of the inflammatory response. By reducing mtROS, MitoQ prevents the activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β and IL-18.

Caption: this compound inhibits the mtROS-dependent NLRP3 inflammasome pathway.

3. Activation of the Sirt3 Pathway Sirtuin-3 (Sirt3) is a crucial mitochondrial deacetylase that helps maintain mitochondrial homeostasis. Studies have shown that MitoQ can upregulate the expression of Sirt3, which in turn helps to mitigate oxidative damage and preserve mitochondrial function, particularly in the context of ischemia-reperfusion injury.

Caption: this compound promotes mitochondrial health via Sirt3 activation.

4. Activation of the Nrf2-ARE Pathway MitoQ can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. It promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (Nqo1), which enhances the cell's endogenous antioxidant defenses.

Caption: this compound enhances cellular defenses via the Nrf2-ARE pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mitoquinone cation | C37H44O4P+ | CID 11388332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mitoquinone Mesylate (MitoQ) | Mitochondria-Targeted Antioxidant [benchchem.com]

- 4. Mitochondria-Targeted Antioxidant Mitoquinone Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Mitoquidone's Impact on Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a wide range of age-related diseases and metabolic disorders. Consequently, therapeutic strategies aimed at enhancing mitochondrial function and promoting mitochondrial biogenesis are of significant interest. Mitoquidone (MitoQ), a mitochondria-targeted antioxidant, has emerged as a promising agent in this field. This technical guide provides an in-depth analysis of the impact of this compound on mitochondrial biogenesis, focusing on the core signaling pathways, quantitative experimental data, and detailed methodologies for key assays.

Introduction to this compound and Mitochondrial Biogenesis

This compound (MitoQ) is a synthetic derivative of the endogenous antioxidant coenzyme Q10, modified with a triphenylphosphonium (TPP) cation.[1][2] This lipophilic cation facilitates the accumulation of MitoQ within the mitochondria, driven by the mitochondrial membrane potential.[1][2] This targeted delivery allows MitoQ to exert its antioxidant effects at the primary site of reactive oxygen species (ROS) production, thereby protecting mitochondrial components from oxidative damage.

Mitochondrial biogenesis is the process by which new mitochondria are formed within a cell. This intricate process is essential for maintaining a healthy mitochondrial population, meeting cellular energy demands, and responding to physiological stress.[3] The regulation of mitochondrial biogenesis involves a complex interplay of signaling pathways that coordinate the expression of both nuclear and mitochondrial genes encoding mitochondrial proteins.

Core Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways that are central to the regulation of mitochondrial biogenesis. These pathways primarily converge on the master regulator, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).

The AMPK/PGC-1α Signaling Axis

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated in response to an increase in the AMP/ATP ratio, indicative of low cellular energy status. Once activated, AMPK initiates a cascade of events aimed at restoring energy homeostasis, including the stimulation of mitochondrial biogenesis.

This compound has been suggested to activate AMPK, although the precise mechanism is still under investigation. Activated AMPK can then directly phosphorylate and activate PGC-1α. PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2). These transcription factors are responsible for upregulating the expression of nuclear genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM). TFAM is a key protein that translocates to the mitochondria and is essential for the replication and transcription of mitochondrial DNA (mtDNA).

References

- 1. MitoQ supplementation augments acute exercise-induced increases in muscle PGC1α mRNA and improves training-induced increases in peak power independent of mitochondrial content and function in untrained middle-aged men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of MitoQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinol mesylate (MitoQ) is a synthetically modified derivative of coenzyme Q10, engineered to selectively target and accumulate within mitochondria. This unique characteristic has positioned MitoQ as a promising therapeutic agent for a range of pathologies associated with mitochondrial oxidative stress. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is critical for its development and clinical application. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and bioavailability of MitoQ, supported by experimental data and methodologies.

Pharmacokinetic Profile of MitoQ

The journey of MitoQ through the body is a complex process governed by its unique chemical structure, which facilitates its passage across biological membranes and accumulation at its target site.

Absorption

Following oral administration, MitoQ is absorbed from the gastrointestinal tract. However, its bioavailability can be influenced by several factors, including intestinal metabolism and efflux transporters. In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have shown that MitoQ can be transported across these cells. However, the transport is polarized, with the efflux from the basolateral to the apical side being greater than the absorptive transport from the apical to the basolateral side. This suggests the involvement of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can limit its oral absorption.[1]

Distribution

A key feature of MitoQ's pharmacokinetic profile is its extensive distribution and accumulation in mitochondria-rich tissues. This is driven by the lipophilic triphenylphosphonium (TPP) cation, which readily crosses cell and mitochondrial membranes. Once inside the cell, the large mitochondrial membrane potential drives its accumulation within the mitochondrial matrix. Studies in mice have demonstrated that orally administered MitoQ accumulates in the heart, liver, skeletal muscle, and brain.[2]

Table 1: Tissue Distribution of MitoQ in Mice Following Oral Administration

| Tissue | Relative Accumulation |

| Heart | High |

| Liver | High |

| Skeletal Muscle | Moderate |

| Brain | Moderate |

| Lungs | Moderate |

| Kidneys | Moderate |

Source: Data compiled from multiple preclinical studies.

Metabolism

Once absorbed, MitoQ undergoes metabolism. In rats, several metabolites have been identified in plasma following oral administration. The primary metabolic pathways include hydroxylation of the ubiquinone ring, demethylation, and conjugation of the reduced form of MitoQ (mitoquinol) with glucuronic acid and sulfate.[3] The intracellular reduction of MitoQ to its active antioxidant form, mitoquinol, is a crucial step in its mechanism of action.

Excretion

The excretory pathways of MitoQ and its metabolites have not been fully elucidated in the available literature. However, the identification of glucuronide and sulfate conjugates in plasma suggests that these more water-soluble metabolites are likely eliminated through renal and/or biliary routes.

Bioavailability

The oral bioavailability of MitoQ appears to be a complex and potentially limiting factor in its therapeutic efficacy. While it is orally active and has demonstrated effects in numerous preclinical and clinical studies, its absolute bioavailability is thought to be low.[4] The Caco-2 cell studies indicate that efflux transporters in the intestine may significantly reduce the amount of MitoQ that reaches systemic circulation.[1]

Quantitative Pharmacokinetic Parameters

Comprehensive quantitative pharmacokinetic data for MitoQ is not extensively available in a consolidated format. The following tables summarize the available data from preclinical studies.

Table 2: Pharmacokinetic Parameters of MitoQ in Rats (Single Oral Dose)

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | Not explicitly stated | ng/mL |

| Tmax (Time to Maximum Concentration) | Not explicitly stated | h |

| AUC (Area Under the Curve) | Not explicitly stated | ng·h/mL |

| Half-life (t½) | Not explicitly stated | h |

Note: While a detailed pharmacokinetic study in rats was identified, specific values for Cmax, Tmax, and AUC were not provided in the abstract. The study focused on the development of the analytical method and metabolite identification.

Table 3: Plasma Concentrations of MitoQ in Mice (4 hours post-oral administration)

| Oral Dose (mg/kg) | Plasma Concentration (ng/mL) |

| 5 | ~10 |

| 10 | ~20 |

| 20 | ~40 |

| 40 | ~70 |

Source: Adapted from graphical data.

Experimental Protocols

Quantification of MitoQ in Biological Matrices: LC-MS/MS Method

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of MitoQ in rat plasma.

-

Sample Preparation: Simple protein precipitation with acetonitrile is used to extract MitoQ from plasma samples.

-

Chromatography: Reversed-phase liquid chromatography with a gradient elution of acetonitrile, water, and formic acid.

-

Mass Spectrometry: Electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. A deuterated internal standard (d3-MitoQ) is employed for accurate quantification.

-

Validation: The method was validated for linearity, sensitivity (limit of quantitation: 0.5 ng/mL), accuracy (relative error < 8.7%), and precision (intra- and inter-day coefficient of variation < 12.4%).

Figure 1: Workflow for the quantification of MitoQ in plasma by LC-MS/MS.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

The intestinal permeability of MitoQ can be assessed using the Caco-2 cell monolayer assay.

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a differentiated monolayer with tight junctions.

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport (Absorption): MitoQ is added to the apical side, and its appearance on the basolateral side is measured over time.

-

Basolateral to Apical (B-A) Transport (Efflux): MitoQ is added to the basolateral side, and its appearance on the apical side is measured.

-

-

Inhibitor Studies: To investigate the role of efflux transporters, the assay can be performed in the presence of specific inhibitors like verapamil (for P-gp) and reserpine (for BCRP).

-

Analysis: The concentration of MitoQ in the receiver compartment is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

Figure 2: General workflow for the Caco-2 cell permeability assay.

Signaling Pathway Activation: Nrf2 Pathway

MitoQ has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by MitoQ, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Figure 3: Activation of the Nrf2 signaling pathway by MitoQ.

Conclusion

MitoQ exhibits a unique pharmacokinetic profile characterized by its targeted accumulation in mitochondria. While its oral absorption may be limited by intestinal metabolism and efflux transporters, it is effectively distributed to key tissues. The metabolism of MitoQ involves several pathways, leading to the formation of various metabolites. The activation of the Nrf2 signaling pathway represents a significant downstream effect of MitoQ's antioxidant activity. Further research is warranted to fully elucidate the quantitative aspects of MitoQ's pharmacokinetics, particularly in humans, to optimize its therapeutic potential. This will require comprehensive studies that provide detailed pharmacokinetic parameters to better correlate dosage with clinical outcomes.

References

- 1. Transport and metabolism of MitoQ10, a mitochondria-targeted antioxidant, in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation and metabolism of mitoquinone, a mitochondria-targeted antioxidant, in rat by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Antioxidant Power of Mitoquidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro antioxidant properties of Mitoquidone (MitoQ), a mitochondria-targeted antioxidant. By delivering a ubiquinone antioxidant moiety directly to the primary site of cellular reactive oxygen species (ROS) production, MitoQ offers a promising strategy to combat oxidative stress at its source. This document details the experimental evidence of its efficacy, outlines the methodologies used to evaluate its antioxidant capacity, and illustrates the key signaling pathways it modulates.

Core Mechanism of Action: Targeting the Powerhouse

This compound's unique efficacy stems from its targeted delivery system. It consists of a ubiquinone antioxidant covalently attached to a lipophilic triphenylphosphonium (TPP) cation. This cationic structure facilitates its accumulation within the mitochondria, driven by the organelle's significant negative membrane potential. This targeted accumulation can be up to 1,000-fold higher than that of non-targeted antioxidants like Coenzyme Q10, allowing for a potent, localized antioxidant effect. Once inside the mitochondria, MitoQ scavenges reactive oxygen species, particularly superoxide, and protects against lipid peroxidation, thereby preserving mitochondrial function and inhibiting downstream apoptotic pathways.

Quantitative Analysis of Antioxidant Efficacy

The following tables summarize the quantitative data from various in vitro studies, demonstrating the concentration-dependent antioxidant effects of this compound.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels

| Cell Type | Oxidative Stressor | MitoQ Concentration | % Reduction in ROS (relative to stressed control) | Reference |

| Human Granulosa Cells (HGL5) | H₂O₂ | Not specified | Pre-treatment maintained ~60% mitochondrial mass vs ~20% in ROS group | [1] |

| Cryopreserved Buffalo Fibroblasts | Cryopreservation | 0.1 - 0.5 µM | Significant decrease in ROS production | [2] |

| OLI-neu Cells | Ferrous Iron (250 µM) | 200 µM | Significantly reduced mitochondrial ROS | [3] |

| Human Platelets | Antimycin A | 2.5 µM | Significant decrease in intraplatelet ROS | [4] |

| Human Platelets | Antimycin A | 5 µM | Significant decrease in intraplatelet ROS | [4] |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type | Condition | MitoQ Concentration | Observation | Reference |

| Isolated Mitochondria | Respiring on succinate | Up to 10 µM | Little to no effect on ΔΨm | |

| Isolated Mitochondria | Respiring on succinate | ≥ 25 µM | Decrease in ΔΨm | |

| Vitrified Mouse Oocytes | Vitrification | 0.02 µM | Significantly higher red/green fluorescence ratio (2.9 ± 0.2 vs 1.5 ± 0.4 in control) | |

| Human Granulosa Cells (HGL5) | H₂O₂-induced stress | Not specified | Significant increase in ΔΨm compared to stressed cells |

Table 3: Inhibition of Lipid Peroxidation by this compound

| System | Method | MitoQ Concentration | Observation | Reference |

| Isolated Heart Mitochondria | BODIPY-C11 Assay | 400 µM | Inhibition of tBHP-induced lipid peroxidation | |

| MDA-MB-231 Cells | Not specified | IC₅₀ = 0.52 µM | Inhibition of mitochondrial complex I-dependent oxygen consumption | |

| Cancer Cells | Not specified | 5 µM | Pre-treatment with MitoQ or MitoQH₂ reduced lipid peroxidation |

Table 4: Effect of this compound on Antioxidant Enzyme Expression/Activity

| Cell Type | Condition | MitoQ Concentration | Effect on Enzyme Expression/Activity | Reference |

| Culled Bovine Oocytes | In Vitro Maturation | 1 and 5 µmol/L | Increased expression of SOD and CAT | |

| HK-2 Cells | Hypoxia/Reoxygenation | 0.5 µM | Upregulated protein expression of SOD1 and SOD2 | |

| Cryopreserved Buffalo Fibroblasts | Cryopreservation | 0.1 - 0.5 µM | Increased expression of NRF2, GPX, and SOD |

Signaling Pathways Modulated by this compound

This compound's antioxidant activity is intertwined with the modulation of key cellular signaling pathways that govern the response to oxidative stress.

Sirtuin 3 (Sirt3) Pathway

This compound has been shown to upregulate the expression of Sirtuin 3 (Sirt3), a crucial mitochondrial deacetylase. Sirt3 plays a vital role in maintaining mitochondrial homeostasis and mitigating oxidative damage by deacetylating and activating a range of mitochondrial proteins, including those involved in antioxidant defense (e.g., SOD2) and mitochondrial dynamics.

This compound activates the Sirt3 pathway, promoting mitochondrial health.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, including superoxide dismutase (SOD) and catalase (CAT). This compound has been demonstrated to activate this protective pathway.

This compound promotes the Nrf2-ARE antioxidant response pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antioxidant properties of this compound are provided below.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate controls (vehicle control, positive control with an ROS inducer like H₂O₂).

-

Staining: Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with DCFH-DA solution (typically 10-25 µM in serum-free medium) in the dark at 37°C for 30-60 minutes.

-

Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control to determine the relative change in ROS levels.

Workflow for measuring intracellular ROS using the DCFH-DA assay.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Assay: JC-1 Assay

Principle: JC-1 is a ratiometric, lipophilic cationic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial health.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound and controls as described for the ROS assay.

-

Staining: Remove the treatment medium, wash the cells, and incubate with JC-1 staining solution (typically 1-10 µM) in a CO₂ incubator at 37°C for 15-30 minutes.

-

Washing: Centrifuge the plate (if applicable) and carefully aspirate the supernatant. Wash the cells with an assay buffer.

-

Measurement: Measure the fluorescence intensity for both J-aggregates (red; Ex/Em: ~560/595 nm) and JC-1 monomers (green; Ex/Em: ~485/535 nm) using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Lipid Peroxidation

Assay: Malondialdehyde (MDA) Assay (TBARS Assay)

Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation. The TBARS (Thiobarbituric Acid Reactive Substances) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a colored and fluorescent adduct. The absorbance or fluorescence of this adduct is proportional to the amount of MDA in the sample.

Protocol:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Reaction: Add the TBA reagent to the sample homogenate or lysate.

-

Incubation: Incubate the mixture at 95°C for approximately 60 minutes to facilitate the formation of the MDA-TBA adduct.

-

Cooling and Measurement: Cool the samples on ice and, if necessary, centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm or the fluorescence at Ex/Em ~535/553 nm.

-

Quantification: Generate a standard curve using known concentrations of MDA to determine the concentration of MDA in the samples.

Western Blotting for Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., Nrf2, Sirt3, SOD, CAT).

Protocol:

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

The in vitro evidence strongly supports the potent antioxidant properties of this compound. Its ability to accumulate in mitochondria allows for targeted scavenging of reactive oxygen species, protection against lipid peroxidation, and preservation of mitochondrial function. Furthermore, its modulation of key antioxidant signaling pathways, such as Sirt3 and Nrf2-ARE, underscores its multifaceted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound's therapeutic potential in a variety of research and drug development settings.

References

- 1. Mitoquinone shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-targeted antioxidant MitoQ ameliorates ROS production and improves cell viability in cryopreserved buffalo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Mitochondrial ROS by MitoQ Alleviates White Matter Injury and Improves Outcomes after Intracerebral Haemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitoquinone (MitoQ) Inhibits Platelet Activation Steps by Reducing ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Mitoquidone (MitoQ) in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitoquidone (MitoQ), a mitochondria-targeted antioxidant, has shown considerable promise in a variety of preclinical mouse models for diseases associated with mitochondrial oxidative stress.[1][2] By selectively accumulating in the mitochondria, MitoQ can neutralize reactive oxygen species (ROS) at their source, thereby mitigating cellular damage.[3] These notes provide an overview of common in vivo administration protocols for MitoQ in mouse models, summarizing quantitative data and detailing experimental methodologies to guide researchers in their study design.

Quantitative Data Summary

The administration of MitoQ in mice has been explored through various routes and dosage regimens, tailored to specific disease models and experimental goals. The following tables summarize the quantitative data from several key studies.

Table 1: this compound Administration Protocols in Mouse Models

| Mouse Model | Administration Route | Dosage | Duration | Vehicle | Key Findings | Reference |

| High-Fat Diet-Induced Obesity | Drinking Water | 500 µM | 28 weeks | Ethanol | Reduced body and fat mass, improved liver function.[4] | [4] |

| DSS-Induced Colitis | Not Specified | Not Specified | Not Specified | Not Specified | Ameliorated colitis by reducing oxidative stress and inflammation. | |

| Aged Mice (Aortic Stiffness) | Drinking Water | 250 µM | 4 weeks | Water | Reversed age-related aortic stiffening. | |

| Aged Mice (Endothelial Dysfunction) | Drinking Water | 250 µM | 4 weeks | Water | Restored endothelial function and reduced vascular oxidative stress. | |

| High-Fat Diet-Induced Obesity | Drinking Water | Up to 500 µM | 130 days | Cyclodextrin | Mitigated weight gain and improved insulin sensitivity. | |

| Breast Cancer (Metastasis) | Oral Gavage | 18 mg/kg daily | Not Specified | Not Specified | Prevented local tumor recurrence and metastatic dissemination. | |

| Acute Pancreatitis | Intraperitoneal Injection | 10 mg/kg or 25 mg/kg | 2 doses | PBS | Reduced pancreatic edema and neutrophil infiltration. | |

| Liver Fibrosis (CCl4-induced) | Drinking Water | Not Specified | Up to 6 weeks | Not Specified | Attenuated liver fibrosis by reducing oxidative stress and inflammation. |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Administration Route | Dose | Cmax | Tmax | Key Metabolites | Reference |

| Rat | Oral | Not Specified | Not Specified | Not Specified | Hydroxylated MitoQ10, desmethyl MitoQ10, glucuronide and sulfate conjugates of the quinol form. |

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

-

For Administration in Drinking Water:

-

Mitoquinone mesylate can be adsorbed to β-cyclodextrin (~22% MitoQ by weight) to improve solubility.

-

Alternatively, for some formulations, MitoQ can be dissolved directly in the drinking water to the desired concentration (e.g., 250 µM or 500 µM).

-

When using ethanol as a vehicle, a corresponding vehicle control group with ethanol-treated water should be included.

-

Prepare the MitoQ solution fresh and protect it from light. It is recommended to change the water bottles every 3 days.

-

-

For Oral Gavage:

-

The specific vehicle for oral gavage was not detailed in the provided results, but common vehicles include water, saline, or a suspension agent like carboxymethylcellulose.

-

A study in rats used a vehicle of 0.7% dimethyl sulfoxide (DMSO).

-

Ensure the gavage volume is appropriate for the mouse's weight, typically not exceeding 10 mL/kg.

-

-

For Intraperitoneal (IP) Injection:

-

Dissolve MitoQ in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).

-

If the stock solution is in ethanol, it should be diluted significantly in PBS (e.g., 1:100) before injection.

-

The final injection volume should be appropriate for the mouse's size, typically around 100 µl.

-

2. Administration Procedures

-

Administration in Drinking Water:

-

Measure the daily water intake of the mice before and during the treatment period to accurately calculate the dose consumed. Note that MitoQ administration can sometimes reduce water intake.

-

House mice in a way that allows for accurate monitoring of water consumption per animal or per cage.

-

Ensure that the water bottles are protected from light to prevent degradation of MitoQ.

-

-

Oral Gavage:

-

Properly restrain the mouse to ensure safe and accurate administration.

-

Use a flexible gavage needle to minimize the risk of esophageal injury.

-

Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal for any signs of distress after the procedure.

-

-

Intraperitoneal (IP) Injection:

-

Properly restrain the mouse, exposing the lower abdominal quadrant.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding major organs.

-

Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.

-

Monitor the animal for any adverse reactions post-injection.

-

3. Experimental Workflow for a Typical Study (e.g., Aging Model)

-

Animal Acclimatization: Acclimate aged mice (e.g., ~27 months old) and young control mice (e.g., ~8 months old) to the housing conditions for at least one week.

-

Baseline Measurements: Before starting the treatment, perform baseline measurements of relevant parameters, such as aortic pulse-wave velocity (aPWV) for stiffness assessment or endothelium-dependent dilation (EDD) for endothelial function.

-

MitoQ Administration: Randomly assign mice to control (normal drinking water) and MitoQ-treated groups (e.g., 250 µM in drinking water).

-

Treatment Period: Administer MitoQ for the specified duration (e.g., 4 weeks).

-

Post-Treatment Measurements: Repeat the functional measurements (aPWV, EDD) to assess the effects of MitoQ.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., aorta, heart, liver) for further analysis.

-

Biochemical and Molecular Assays: Perform assays to measure markers of oxidative stress (e.g., nitrotyrosine), mitochondrial function, and relevant protein expression (e.g., collagen, elastin).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action